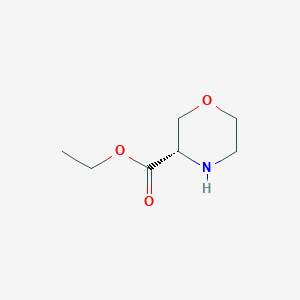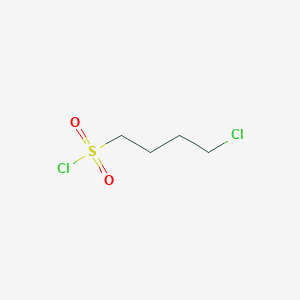![molecular formula C32H33NO5 B154941 2-[3-(benzyloxy)-4-methoxyphenyl]-N-{2-[3-(benzyloxy)-4-methoxyphenyl]ethyl}acetamide CAS No. 21411-26-7](/img/structure/B154941.png)
2-[3-(benzyloxy)-4-methoxyphenyl]-N-{2-[3-(benzyloxy)-4-methoxyphenyl]ethyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-[3-(benzyloxy)-4-methoxyphenyl]-N-{2-[3-(benzyloxy)-4-methoxyphenyl]ethyl}acetamide" is a complex organic molecule that may share structural similarities with the compounds described in the provided papers. These papers discuss various acetamide derivatives and their properties, which can offer insights into the description of the compound .
Synthesis Analysis
The synthesis of similar compounds typically involves the reaction of appropriate phenylacetamide derivatives with other chemical reagents. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions . This method could potentially be adapted for the synthesis of the compound of interest by using the appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized using X-ray diffraction, as seen in the papers provided. For example, the structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide was analyzed using X-ray single crystal diffraction . Similarly, the structure of N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide was determined, revealing a planar naphthalene ring and a staggered methoxy substituent . These studies suggest that the compound may also exhibit a complex geometry that could be elucidated using similar techniques.
Chemical Reactions Analysis
The reactivity of acetamide derivatives can be inferred from their interaction with other chemicals. For instance, the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes led to the formation of silaheterocyclic benzoxazasiloles and cyclic benzodioxazasilepines . This indicates that the compound of interest may also undergo reactions with silanes or other organometallic reagents to form heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives can be diverse. The antioxidant properties of 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide were determined using DPPH free radical scavenging test , while the anticonvulsant activities of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides were studied through stereochemical comparisons with phenytoin . The compound "2-[3-(benzyloxy)-4-methoxyphenyl]-N-{2-[3-(benzyloxy)-4-methoxyphenyl]ethyl}acetamide" may also exhibit unique physical and chemical properties that could be analyzed through similar experimental approaches.
Scientific Research Applications
Synthesis and Inhibitory Activity
The compound 2-[3-(benzyloxy)-4-methoxyphenyl]-N-{2-[3-(benzyloxy)-4-methoxyphenyl]ethyl}acetamide, due to its structural similarities with certain acetamide derivatives, has potential applications in drug development. For instance, acetamide derivatives synthesized by Saxena et al. were evaluated for their inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), showing significant results in in vivo screening for antidiabetic activity (Saxena, Pandey, Gupta, Singh, & Srivastava, 2009). Similarly, Rani et al. synthesized novel acetamide derivatives for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic agents, signifying the diverse therapeutic applications of such compounds (Rani, Pal, Hegde, & Hashim, 2016).
Catalytic Hydrogenation in Production
The compound's structure also suggests its potential as an intermediate in the production of other significant compounds. For example, Zhang Qun-feng discussed the catalytic hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide, an important intermediate for azo disperse dyes, indicating the compound's relevance in the chemical industry (Zhang Qun-feng, 2008).
Structural Analysis and Molecular Docking
Detailed structural analysis and molecular docking studies are also a significant application of such compounds. For example, Camerman et al. analyzed the crystal structure of similar acetamide derivatives and highlighted their potential as anticonvulsants due to their specific molecular features (Camerman, Hempel, Mastropaolo, & Camerman, 2005). Sharma et al. synthesized and analyzed the anticancer drug N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, providing insights into its structure-activity relationship (Sharma, Anthal, Geetha, Al-Ostoot, Mohammed, Khanum, Sridhar, & Kant, 2018).
properties
IUPAC Name |
2-(4-methoxy-3-phenylmethoxyphenyl)-N-[2-(4-methoxy-3-phenylmethoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H33NO5/c1-35-28-15-13-24(19-30(28)37-22-25-9-5-3-6-10-25)17-18-33-32(34)21-27-14-16-29(36-2)31(20-27)38-23-26-11-7-4-8-12-26/h3-16,19-20H,17-18,21-23H2,1-2H3,(H,33,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQZRIDTCNQERH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CC2=CC(=C(C=C2)OC)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(benzyloxy)-4-methoxyphenyl]-N-{2-[3-(benzyloxy)-4-methoxyphenyl]ethyl}acetamide | |
CAS RN |
21411-26-7 |
Source


|
| Record name | 21411-26-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














